Cas no 1249079-24-0 (Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine)

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine is a tertiary amine compound featuring a piperidine core with an ethylamino and methyl-substituted nitrogen. Its structural properties make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both alkyl and piperidine moieties enhances its reactivity in nucleophilic substitution and reductive amination reactions. This compound exhibits good solubility in polar organic solvents, facilitating its use in homogeneous reaction conditions. Its stability under standard storage conditions and well-defined synthetic pathways further contribute to its utility in research and industrial applications. The compound’s modular structure allows for further functionalization, broadening its applicability in medicinal chemistry.
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine structure
1249079-24-0 structure
Product Name:Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
CAS No:1249079-24-0
MF:C9H20N2
MW:156.268502235413
CID:2158176
PubChem ID:23590354
Update Time:2025-10-19

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine Chemical and Physical Properties

Names and Identifiers

    • Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
    • N-((1-Methylpiperidin-4-yl)methyl)ethanamine
    • AM91323
    • ethyl (1-methylpiperidin-4-ylmethyl)amine
    • ethyl[(1-methylpiperidin-4-yl)methyl]amine
    • MDL: MFCD16110414
    • Inchi: 1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3
    • InChI Key: HWZLTDTXMVDKSU-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CNCC)CC1

Computed Properties

  • Exact Mass: 156.162648646g/mol
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3
  • XLogP3: 0.9

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
087879-1g
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
1249079-24-0
1g
£755.00 2022-03-01
Chemenu
CM490587-1g
N-((1-Methylpiperidin-4-yl)methyl)ethanamine
1249079-24-0 97%
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$778 2022-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1249079-24-0 98%
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¥32766.00 2024-08-09

Additional information on Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine

Comprehensive Overview of Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine (CAS No. 1249079-24-0): Properties, Applications, and Industry Insights

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine (CAS No. 1249079-24-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of piperidine, this amine exhibits versatile reactivity, making it valuable for drug discovery, catalysis, and material science. Its molecular framework combines an ethylamine moiety with a 1-methyl-piperidin-4-ylmethyl group, offering balanced lipophilicity and hydrogen-bonding capacity—a critical factor in modern medicinal chemistry design.

Recent studies highlight the compound's potential in addressing neurodegenerative diseases, a trending topic in 2024. Researchers are exploring its role as a precursor for acetylcholinesterase inhibitors, aligning with growing public interest in cognitive health supplements and anti-aging therapeutics. The piperidine scaffold is particularly significant, as it appears in 15% of FDA-approved small-molecule drugs, according to the Journal of Medicinal Chemistry.

From a synthetic perspective, CAS 1249079-24-0 demonstrates remarkable stability under physiological pH conditions, a property highly sought after in prodrug development. This characteristic answers frequent queries from pharmaceutical formulators regarding pH-sensitive compounds. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its purity profile, with typical chromatographic retention times falling between 8.2–8.9 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

The compound's structure-activity relationship (SAR) has become a focal point in computational chemistry circles. Molecular docking simulations suggest favorable interactions with G-protein-coupled receptors (GPCRs), explaining its potential in central nervous system (CNS) targeting—a subject generating over 50,000 monthly searches on scientific databases. This aligns with industry demand for blood-brain barrier permeable compounds, a key challenge in neurological drug development.

In material science applications, Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine serves as a building block for ionic liquids with low melting points (-40°C to 20°C). These findings respond to the surge in green chemistry initiatives, where researchers seek eco-friendly solvents for battery electrolytes—a hot topic with 120% YoY growth in patent filings. The compound's quaternary ammonium potential also makes it relevant for biodegradable surfactants, addressing environmental concerns raised in recent COP28 discussions.

Quality control protocols for CAS 1249079-24-0 emphasize chiral purity verification, as the 1-methyl-piperidin-4-yl center can influence biological activity. Current Good Manufacturing Practice (cGMP) standards require enantiomeric excess ≥99.5% for pharmaceutical use, a specification frequently queried by quality assurance professionals. Advanced chiral separation methods using cellulose-based columns achieve baseline resolution of stereoisomers within 15 minutes.

Thermodynamic studies reveal that Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine has a vapor pressure of 0.12 mmHg at 25°C and a calculated LogP of 1.38—parameters crucial for ADMET prediction software users. These values position the compound favorably within Lipinski's Rule of Five, explaining its popularity in virtual screening libraries. Over 200 peer-reviewed articles in 2023–2024 referenced these physicochemical properties when designing bioavailable small molecules.

Industrial-scale production employs reductive amination of 1-methyl-4-piperidone with ethylamine, achieving yields >85% through continuous flow chemistry—a technique reducing waste by 60% compared to batch processes. This answers sustainability-focused searches like "green synthesis of amine derivatives" that increased 70% in 2024. The final product typically appears as a colorless to pale yellow liquid with a density of 0.92 g/cm³ at 20°C.

Emerging applications include its use as a ligand in transition metal catalysis, particularly for C-N coupling reactions central to heterocycle synthesis. Patent analysis shows a 40% rise in filings involving piperidine-based ligands since 2022, reflecting the compound's relevance to cross-coupling methodologies. Its steric and electronic tuning capabilities make it superior to traditional phosphine ligands in certain palladium-catalyzed transformations.

Safety assessments confirm that CAS 1249079-24-0 is non-mutagenic (Ames test negative) and exhibits low acute oral toxicity (LD50 > 2000 mg/kg in rats). These results address common regulatory questions about amine compound safety, a concern for 78% of chemical purchasers according to industry surveys. Proper handling requires nitrogen inertization during storage to prevent oxidative degradation, with recommended shelf life of 24 months at -20°C.

The compound's cost-performance ratio has improved significantly, with market prices dropping 35% since 2021 due to optimized synthetic routes. This economic factor, combined with its multifunctional reactivity, explains its inclusion in over 300 high-throughput screening libraries last year. Suppliers now offer custom isotope-labeled versions (13C, 15N) for metabolic studies, catering to the $2.1 billion stable isotope market.

Future research directions may explore its supramolecular chemistry applications, particularly in host-guest complexes for drug delivery. Preliminary data suggest the ethylamine tail can form stable inclusions with cyclodextrin derivatives—an area generating 25,000+ monthly academic searches. Such developments could revolutionize targeted therapy approaches for conditions like Parkinson's disease, further cementing this compound's role in next-generation therapeutics.

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